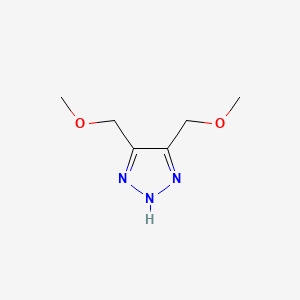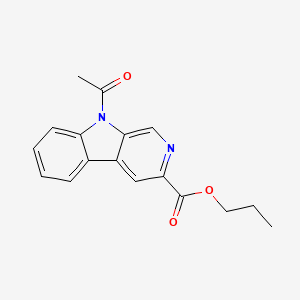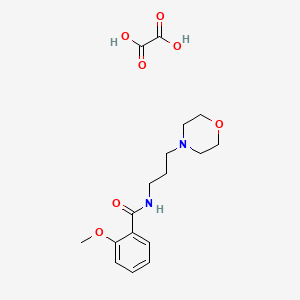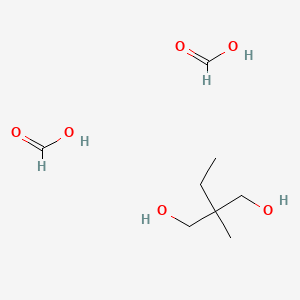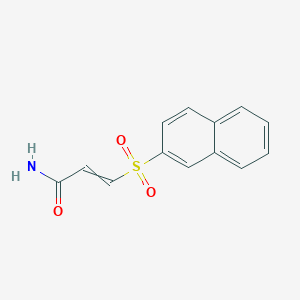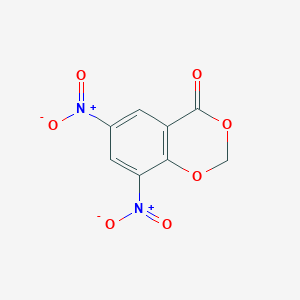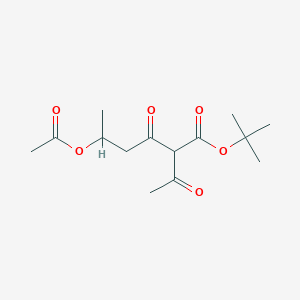
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can then be further modified to introduce the acetyl and acetyloxy groups . The reaction conditions often require a base catalyst such as lithium diisopropylamide in a solvent like tetrahydrofuran, maintained at low temperatures around -78°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate exerts its effects involves interactions with various molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The specific pathways involved depend on the context of its use, such as in metabolic studies or pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-acetyl-5-(tert-butyl)-3-oxohexanoate
- Tert-butyl 2-acetyl-5-(methoxy)-3-oxohexanoate
Uniqueness
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate is unique due to the presence of both acetyl and acetyloxy groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective reactions or specific functional group interactions.
Propriétés
Numéro CAS |
113802-17-8 |
|---|---|
Formule moléculaire |
C14H22O6 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
tert-butyl 2-acetyl-5-acetyloxy-3-oxohexanoate |
InChI |
InChI=1S/C14H22O6/c1-8(19-10(3)16)7-11(17)12(9(2)15)13(18)20-14(4,5)6/h8,12H,7H2,1-6H3 |
Clé InChI |
KCOVDXUTWLOFCS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C(C(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


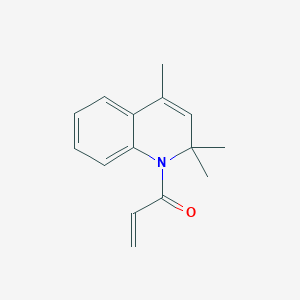

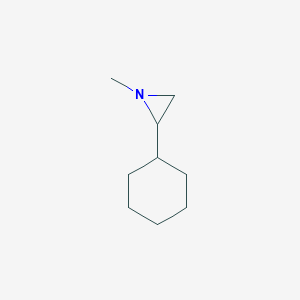
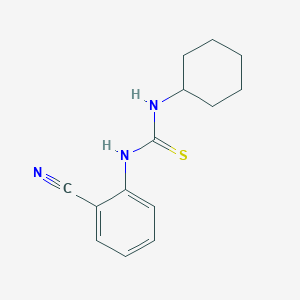
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
